

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

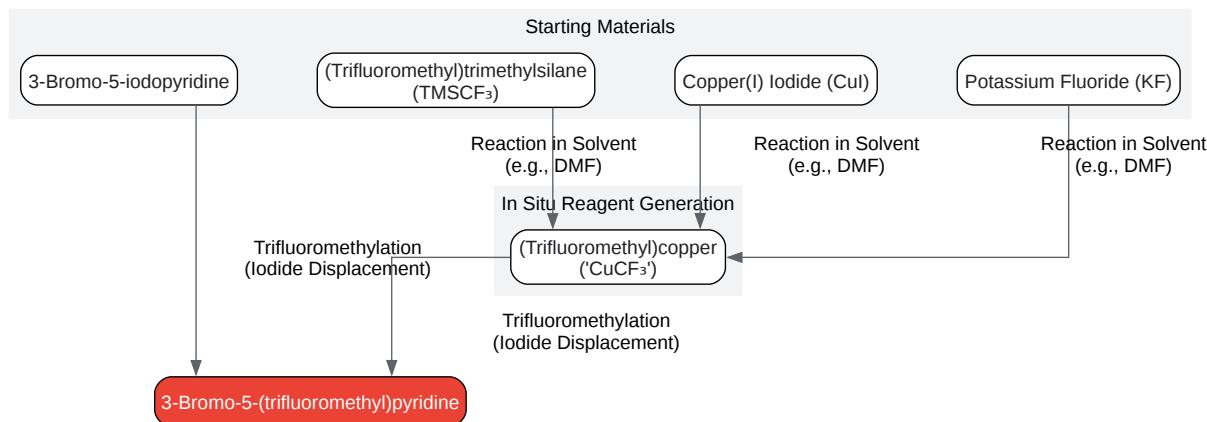
Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethyl)pyridine
Cat. No.:	B1279140

[Get Quote](#)

CAS Number: 436799-33-6

This technical guide provides comprehensive information on the physicochemical properties, synthesis, key chemical reactions, and safety protocols for **3-Bromo-5-(trifluoromethyl)pyridine**. This versatile fluorinated pyridine building block is of significant interest to researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science due to its utility in constructing complex molecular architectures.


Physicochemical and Structural Data

3-Bromo-5-(trifluoromethyl)pyridine is a solid, crystalline compound at room temperature. The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring provides distinct reactivity and properties, making it a valuable intermediate in organic synthesis.

Property	Value	Reference(s)
CAS Number	436799-33-6	
Molecular Formula	C ₆ H ₃ BrF ₃ N	
Molecular Weight	225.99 g/mol	
Appearance	White to off-white solid, crystals, or crystalline powder	
Melting Point	44-46 °C	
Flash Point	85 °C (185 °F) - closed cup	
SMILES String	FC(F)(F)c1cncc(Br)c1	
InChI Key	HEDHNDVPKRVQPN-UHFFFAOYSA-N	

Synthesis of 3-Bromo-5-(trifluoromethyl)pyridine

The synthesis of trifluoromethylpyridines can be achieved through various methods, including chlorine/fluorine exchange or building the ring from a trifluoromethyl-containing precursor[1]. A common and effective method for introducing a trifluoromethyl group onto an aromatic ring is through copper-mediated trifluoromethylation of an aryl halide[1]. **3-Bromo-5-(trifluoromethyl)pyridine** is efficiently prepared from 3-bromo-5-iodopyridine by iodide displacement with *in situ* generated (trifluoromethyl)copper[2].

[Click to download full resolution via product page](#)

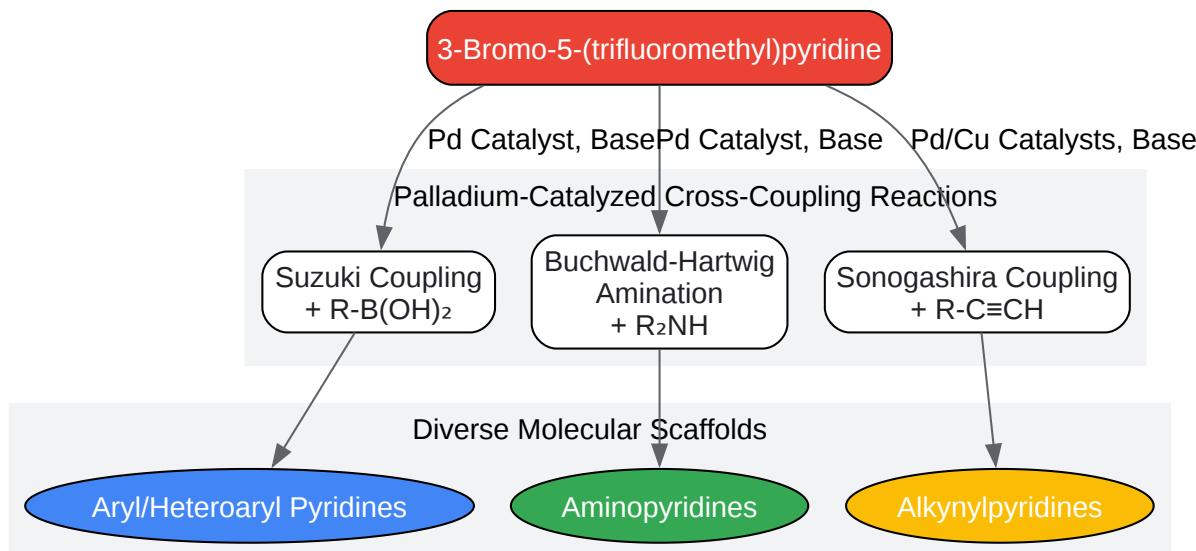
*Synthesis workflow for **3-Bromo-5-(trifluoromethyl)pyridine**.*

Experimental Protocol: Copper-Mediated Trifluoromethylation

This protocol is a representative procedure based on the copper-mediated trifluoromethylation of aryl iodides.

Materials:

- 3-Bromo-5-iodopyridine (1.0 equiv.)
- (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv.)
- Copper(I) iodide (CuI, 1.5 equiv.)
- Potassium fluoride (KF, 2.0 equiv., spray-dried)


- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add spray-dried potassium fluoride, copper(I) iodide, and 3-bromo-5-iodopyridine.
- Add anhydrous DMF to the flask via syringe, and stir the resulting suspension.
- Add (trifluoromethyl)trimethylsilane (TMSCF₃) dropwise to the mixture at room temperature.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
- Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a cold aqueous solution of ammonium hydroxide.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure **3-Bromo-5-(trifluoromethyl)pyridine**.

Applications in Drug Development & Organic Synthesis

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

[Click to download full resolution via product page](#)

Key cross-coupling applications of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester[3]. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Representative Protocol:

- In a reaction vessel, combine **3-Bromo-5-(trifluoromethyl)pyridine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
- Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.).
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

- Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
- After cooling, dilute the mixture with water and extract with an organic solvent.
- Wash the combined organic extracts, dry, concentrate, and purify by column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine^[4]. This reaction is invaluable for synthesizing arylamines, a critical functional group in many drug candidates.

Representative Protocol:

- To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-1.5 equiv.).
- Evacuate and backfill the tube with an inert gas (e.g., Argon).
- Add **3-Bromo-5-(trifluoromethyl)pyridine** (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe^{[5][6]}.
- Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
- After the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride (NH_4Cl).
- Extract with an organic solvent, wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system[7]. The resulting alkynylpyridines are versatile intermediates for further transformations or as core components in materials science and medicinal chemistry.

Representative Protocol:

- To a Schlenk flask, add **3-Bromo-5-(trifluoromethyl)pyridine** (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
- Evacuate and backfill the flask with an inert gas.
- Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).
- Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
- Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
- Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.
- Wash the filtrate with water or saturated NH₄Cl solution, dry the organic layer, and concentrate under reduced pressure.
- Purify the product by column chromatography.

Safety and Handling Information

3-Bromo-5-(trifluoromethyl)pyridine is classified as acutely toxic and an irritant. Appropriate personal protective equipment (PPE) and engineering controls must be used at all times.

Hazard Information	Details	Reference(s)
Signal Word	Danger	
Hazard Statements	H300: Fatal if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Hazard Classifications	Acute Toxicity, Oral (Category 2)Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Required PPE	Chemical safety goggles, face shield, protective gloves (e.g., nitrile), lab coat, and a P2 (or equivalent) respirator cartridge. Work should be conducted in a certified chemical fume hood.	

Storage

Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.

Storage Class 6.1A:

Combustible, acutely toxic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Buchwald–Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279140#3-bromo-5-trifluoromethyl-pyridine-cas-number-436799-33-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com